Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate
Description
Significance of β-Keto Esters in Modern Organic Synthesis
β-Keto esters are a cornerstone of synthetic organic chemistry, valued for their versatile reactivity. The presence of two carbonyl groups enhances the acidity of the α-hydrogen, facilitating the formation of a stabilized enolate ion. This enolate is a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular architectures. Their utility extends to the synthesis of natural products, pharmaceuticals, and advanced materials.
Importance of Substituted Cyclohexanone (B45756) Rings as Core Synthetic Scaffolds
The cyclohexanone ring is a prevalent structural motif in a vast array of biologically active molecules and natural products. The introduction of substituents onto this six-membered ring provides a three-dimensional scaffold that can be tailored to achieve specific biological activities and physicochemical properties. The gem-dimethyl group at the 3-position in the target molecule, for instance, introduces significant steric hindrance, which can influence the stereochemical outcome of reactions at adjacent positions and lock the ring into specific conformations. This level of control is crucial in the design of new therapeutic agents and other functional molecules.
Historical and Contemporary Research Trajectories for Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate
While specific historical and contemporary research focusing exclusively on this compound is not extensively documented in readily available scientific literature, its structural relatives have been the subject of considerable study. Research on analogous compounds, such as methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate and methyl 3-methyl-2-oxocyclohexanecarboxylate, provides valuable insights into the expected behavior of the title compound. The primary synthetic routes to this class of molecules involve the acylation of a corresponding ketone or an intramolecular cyclization reaction known as the Dieckmann condensation. Contemporary research continues to explore new catalytic methods and reaction conditions to improve the efficiency and selectivity of these transformations.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-10(2)6-4-5-7(8(10)11)9(12)13-3/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSWOYCDHVZSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101327-97-3 | |
| Record name | methyl 3,3-dimethyl-2-oxocyclohexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Chemical Properties
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate can be approached through two primary retrosynthetic disconnections:
Acylation of 3,3-dimethylcyclohexanone: This approach involves the introduction of a methoxycarbonyl group at the α-position of 3,3-dimethylcyclohexanone.
Dieckmann Condensation: This strategy relies on the intramolecular cyclization of a suitably substituted acyclic diester, specifically dimethyl 4,4-dimethylpimelate.
Detailed Synthetic Methodologies
Synthesis via Acylation of 3,3-dimethylcyclohexanone
A common method for the synthesis of β-keto esters is the acylation of a ketone enolate. In the case of this compound, the starting material would be 3,3-dimethylcyclohexanone. The ketone is first treated with a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate is then reacted with an acylating agent like dimethyl carbonate or methyl chloroformate to introduce the methoxycarbonyl group at the C2 position. The reaction with dimethyl carbonate is often favored due to its lower toxicity and the formation of benign byproducts. researchgate.net
Synthesis via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com For the synthesis of this compound, the required precursor is dimethyl 4,4-dimethylpimelate. Treatment of this diester with a strong base, typically sodium ethoxide or sodium hydride, initiates an intramolecular cyclization. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds through the formation of an enolate at one of the ester α-carbons, which then attacks the carbonyl carbon of the other ester group, leading to the formation of the six-membered ring after elimination of a methoxide (B1231860) ion.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₃ |
| Molecular Weight | 184.23 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
Spectroscopic Characterization
The structural features of this compound would give rise to a characteristic spectroscopic signature.
1H NMR Spectroscopy
The 1H NMR spectrum would be expected to show distinct signals for the different protons in the molecule. The two methyl groups at the C3 position would likely appear as a singlet. The methoxy (B1213986) group of the ester would also be a singlet. The protons on the cyclohexanone (B45756) ring would appear as multiplets in the aliphatic region of the spectrum. The proton at the C1 position, being adjacent to two carbonyl groups, would be expected to be significantly deshielded.
13C NMR Spectroscopy
The 13C NMR spectrum would provide clear evidence for the carbon skeleton. Distinct signals for the two carbonyl carbons (ketone and ester), the quaternary carbon at C3, the two methyl carbons, the methoxy carbon, and the four methylene (B1212753) carbons of the ring would be expected.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the ketone and the ester functional groups. The ketone C=O stretch would typically appear around 1715 cm⁻¹, while the ester C=O stretch would be at a slightly higher frequency, around 1740 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aliphatic and methoxy groups.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group, the entire methoxycarbonyl group, and other characteristic cleavages of the cyclohexanone ring.
Chemical Reactivity and Mechanistic Investigations
Enolate Chemistry and Transformations of Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate
The presence of the β-keto ester functionality makes this compound a versatile substrate for a variety of carbon-carbon bond-forming reactions proceeding through an enolate intermediate. The acidity of the proton at the C1 position is significantly enhanced due to the electron-withdrawing effects of both the ketone and the ester groups, facilitating its removal by a suitable base to form a resonance-stabilized enolate. masterorganicchemistry.com
The enolate of this compound can act as a nucleophile in reactions with alkyl halides, leading to the formation of α-alkylated products. lumenlearning.com The reaction is a classic example of an S\textsubscript{N}2 reaction where the enolate anion displaces a halide from an alkyl halide. libretexts.org The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is crucial for the complete and irreversible formation of the enolate, which minimizes side reactions. lumenlearning.com
Table 1: Representative Asymmetric Alkylation of Cyclic β-Keto Esters via Phase-Transfer Catalysis
| Entry | Cyclic β-Keto Ester | Alkyl Halide | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Ethyl 2-oxocyclopentanecarboxylate | Benzyl bromide | Cinchonidine derivative | 95 | 96 |
| 2 | Ethyl 2-oxocyclohexanecarboxylate | Allyl bromide | Cinchonine derivative | 92 | 94 |
| 3 | tert-Butyl 2-oxocyclopentanecarboxylate | Ethyl iodide | Quinine derivative | 88 | 92 |
Data is illustrative and based on general findings for related compounds. rsc.org
Due to the presence of a quaternary carbon at the 3-position, only monoalkylation is possible at the 1-position. Dialkylation at this position is sterically hindered and would require harsh reaction conditions that are generally not feasible.
The enolate of this compound is a key intermediate in various condensation and annulation reactions. One of the most significant applications of this type of reactivity is the Robinson annulation, a powerful method for the formation of a six-membered ring. chemeurope.com This reaction sequence involves a Michael addition of the enolate to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), followed by an intramolecular aldol (B89426) condensation. chemeurope.com
Although a direct example of this compound in a Robinson annulation to form a Wieland-Miescher ketone analogue is not explicitly detailed in readily available literature, the general mechanism is well-established. chemeurope.comwikipedia.org The initial Michael addition would form a 1,5-dicarbonyl intermediate, which would then undergo an intramolecular aldol condensation to yield the annulated product.
Oxidation and Dehydrogenation Studies of Related Systems
The oxidation and dehydrogenation of cyclohexanone (B45756) derivatives can lead to the formation of α,β-unsaturated ketones or phenols. While specific studies on the oxidation of this compound are limited, research on closely related compounds provides insight into its potential reactivity. For instance, the oxidation of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates with dimethyl sulfoxide (B87167) has been reported. The cis-isomer undergoes oxidation to the corresponding 2,3-dione, while the trans-isomer is dehydrogenated to a bromocyclohexenone derivative.
More broadly, the dehydrogenation of substituted cyclohexanones to phenols is a synthetically valuable transformation. Palladium-catalyzed aerobic dehydrogenation has emerged as an efficient method for this conversion. nih.gov
Table 2: Palladium-Catalyzed Aerobic Dehydrogenation of Substituted Cyclohexanones
| Entry | Substrate | Catalyst | Ligand | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methylcyclohexanone | Pd(OAc)₂ | 4,5-Diazafluoren-9-one | 85 |
| 2 | 3-Methylcyclohexanone | Pd(TFA)₂ | Pyridine (B92270) | 78 |
| 3 | 4-tert-Butylcyclohexanone | Pd(OAc)₂ | (-)-Sparteine | 92 |
Data is illustrative of general trends in the dehydrogenation of related cyclic ketones. nih.gov
Nucleophilic Addition and Substitution Reactions at the Carbonyl and Ester Groups
The carbonyl group of the ketone in this compound is susceptible to nucleophilic attack. However, the steric hindrance provided by the adjacent gem-dimethyl group and the ester functionality can influence the reactivity. Common nucleophiles such as Grignard reagents and organolithium compounds would be expected to add to the ketone carbonyl, forming a tertiary alcohol after workup.
The ester group can undergo nucleophilic acyl substitution. For example, hydrolysis of the methyl ester can be achieved under basic or acidic conditions to yield the corresponding carboxylic acid. chemspider.comgoogle.com Transesterification is also a possible transformation in the presence of an alcohol and a suitable catalyst.
Transition Metal-Catalyzed Reactivity
Transition metal catalysis offers a wide array of transformations for β-keto esters. These reactions often proceed under mild conditions with high selectivity.
The concept of divergent catalysis allows for a single starting material to be converted into different products by tuning the catalyst or reaction conditions. In the context of β-keto esters, palladium-catalyzed reactions of their enolates are particularly versatile. For example, palladium enolates, generated from β-keto esters, can participate in asymmetric [4+2] cycloaddition reactions. nih.govacs.org This strategy involves diverting a palladium enolate intermediate from a standard catalytic cycle (like allylic alkylation) to a new reaction pathway, such as a cycloaddition. nih.gov
While a specific divergent catalytic cycloaddition involving this compound has not been documented, the principle can be illustrated with related systems. The choice of catalyst and ligands is critical in directing the reaction towards the desired cycloaddition product over other potential pathways.
Rhodium catalysts are also known to mediate various cycloaddition reactions, including [4+1] cycloadditions. nih.gov These reactions often involve the reaction of a four-atom component with a one-atom component, which can be a carbenoid or a related species.
Nickel catalysis has also been employed for transformations of β-keto esters, such as α-amidation reactions using nickelocene (B73246) as a catalyst. acs.orgnih.gov This demonstrates the potential for transition metals to mediate a variety of bond-forming reactions at the α-position of β-keto esters.
Table 3: Transition Metal-Catalyzed Reactions of β-Keto Esters
| Reaction Type | Catalyst System | Substrate Example | Product Type |
|---|---|---|---|
| Asymmetric [4+2] Cycloaddition | Pd(0)/Chiral Ligand | Allyl β-ketoester with a pendant diene | Tricyclic ketone |
| α-Amidation | Nickelocene/Base | Ethyl 2-methyl-3-oxobutanoate | α-Amido-β-keto ester |
| [4+1] Cycloaddition | Rh(I) complex | Benzocyclobutenone | 2-Indanone |
This table provides examples of the types of transition metal-catalyzed reactions that β-keto esters can undergo. nih.govnih.govacs.org
Decarboxylative Allylic Alkylation Mechanisms
The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a powerful method for the synthesis of ketones with α-quaternary stereocenters, starting from allyl enol carbonates or β-ketoesters like this compound. nih.govnih.gov The reaction mechanism is complex and has been the subject of detailed investigation, with evidence pointing to different pathways depending on the specific ligands and substrates employed.
A generally accepted feature of the DAAA mechanism is the simultaneous generation of the nucleophile (an enolate) and the electrophile (a π-allylpalladium complex) from a common precursor. nih.gov The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the allylic precursor, which expels a carboxylate group and forms the electrophilic π-allylpalladium intermediate. The released carboxylate then acts as a base to deprotonate the resulting ketone, generating the nucleophilic enolate in situ.
The crucial C-C bond-forming step, where the enolate attacks the π-allylpalladium complex, is where mechanistic interpretations diverge.
Outer-Sphere Mechanism: A significant body of evidence suggests that the DAAA reaction often proceeds via an "outer-sphere" SN2-type attack. nih.gov In this pathway, the enolate nucleophile is not directly coordinated to the palladium center but attacks the allyl group from the side opposite to the metal. This mechanism is frequently proposed for reactions involving standard ligand systems.
Inner-Sphere Mechanism: In contrast, studies utilizing phosphinooxazoline (PHOX) ligands have provided evidence for an "inner-sphere" mechanism. nih.gov This pathway involves the direct binding of the prochiral enolate nucleophile to the palladium center prior to the C-C bond formation. This coordination displaces another ligand, and the subsequent bond formation occurs via reductive elimination from the palladium complex. This inner-sphere pathway is particularly relevant for creating sterically congested all-carbon quaternary centers. nih.govorganic-chemistry.org
The choice between these mechanistic pathways can be influenced by factors such as the ligand architecture, the nature of the enolate, and the reaction conditions. researchgate.net The development of various chiral ligands, such as Trost-type and PHOX ligands, has been instrumental in achieving high levels of enantioselectivity in these reactions. nih.govnih.govchemrxiv.org
Table 1: Mechanistic Pathways in Palladium-Catalyzed DAAA
| Mechanistic Pathway | Key Feature | Description | Supporting Ligand Type (Example) |
|---|---|---|---|
| Outer-Sphere | Non-coordinated Nucleophile | The enolate attacks the π-allylpalladium complex from the solution without prior coordination to the metal center. nih.gov | Standard Phosphine Ligands |
| Inner-Sphere | Coordinated Nucleophile | The enolate first binds directly to the palladium center, followed by an intramolecular C-C bond formation (reductive elimination). nih.gov | Phosphinooxazoline (PHOX) Ligands |
Carboxylation Reactions Utilizing CO2
Carboxylation reactions that utilize carbon dioxide (CO₂) as a renewable C1 source represent a highly valuable and sustainable synthetic strategy. researchgate.net The reverse of the decarboxylation step seen in DAAA is the carboxylation of an enolate. This process is fundamental to the synthesis of β-ketoesters like this compound from a ketone precursor (3,3-dimethylcyclohexanone).
The mechanism for the transition-metal-catalyzed carboxylation of substrates to form allyl carboxylates often involves the generation of a nucleophilic allyl-metal intermediate that is capable of capturing CO₂. frontiersin.org While the direct carboxylation of a pre-formed enolate with CO₂ can be achieved with a strong base, transition metal catalysis offers an alternative pathway, particularly for allylic substrates.
A plausible catalytic cycle for the palladium-catalyzed carboxylation of an allyl alcohol, for instance, involves several key steps:
Oxidative Addition: A Pd(0) species reacts with the allylic substrate.
Formation of Nucleophile: A nucleophilic σ-allylpalladium intermediate is formed.
CO₂ Insertion: This nucleophilic complex captures a molecule of CO₂, leading to the formation of a carboxylato-palladium intermediate. frontiersin.org
Reductive Elimination/Transmetalation: The final product is released, and the active Pd(0) catalyst is regenerated. frontiersin.org
Similar principles apply to the carboxylation of allylstannanes and allylboranes, where a transmetalation step first generates the key allyl-palladium intermediate that subsequently reacts with CO₂. frontiersin.org The efficiency and viability of these reactions are often dependent on the catalyst system, including the choice of metal and supporting ligands, and the use of a suitable reducing agent or transmetalating species. frontiersin.org
Computational Chemistry and Mechanistic Elucidation
Quantum Mechanical (QM) Calculations of Reaction Pathways and Transition States
Quantum mechanical (QM) calculations have become an indispensable tool for the detailed elucidation of complex reaction mechanisms in organic chemistry. researchgate.net Methods such as Density Functional Theory (DFT) and semi-empirical approaches are used to model reaction pathways and characterize the structures and energies of reactants, intermediates, transition states, and products. researchgate.netgrowingscience.com
For reactions involving this compound, such as the DAAA, QM calculations can provide critical insights that are difficult or impossible to obtain experimentally. By constructing a potential energy surface, chemists can visualize the entire reaction coordinate and identify the lowest energy pathway. growingscience.com
Key applications of QM calculations include:
Transition State (TS) Analysis: Locating and characterizing the geometry of transition states. The calculated energy of the TS relative to the reactants provides the activation energy barrier, which determines the reaction rate. researchgate.net
Mechanism Discrimination: Comparing the activation barriers for different proposed mechanisms (e.g., concerted vs. stepwise, or inner-sphere vs. outer-sphere) allows for the determination of the most energetically favorable pathway. researchgate.netgrowingscience.com
Stereoselectivity Prediction: In asymmetric catalysis, QM models can be used to calculate the energies of the diastereomeric transition states that lead to different enantiomers. The energy difference between these transition states can be used to predict the enantiomeric excess (ee) of the reaction, providing insight into the origins of stereocontrol. chemrxiv.org
Table 2: Application of QM Calculations in Mechanistic Studies
| Computational Task | Information Obtained | Mechanistic Insight |
|---|---|---|
| Potential Energy Surface Mapping | Energies of all stationary points (reactants, intermediates, TS, products) growingscience.com | Identifies the most probable reaction pathway. |
| Transition State Optimization | 3D structure and activation energy (Ea) of the transition state researchgate.net | Reveals the geometry of the rate-limiting step and quantifies the kinetic barrier. |
| Comparison of Diastereomeric TS | Energy difference (ΔΔG‡) between transition states leading to different stereoisomers chemrxiv.org | Explains the origin and predicts the outcome of enantioselective reactions. |
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Analysis
The kinetic isotope effect (KIE) is a powerful experimental technique used to probe reaction mechanisms by determining if a particular C-H (or other) bond is broken in the rate-determining step (RDS) of a reaction. princeton.edu The KIE is the ratio of the reaction rate for a molecule with a lighter isotope (kL) to the rate for a molecule with a heavier isotope (kH), i.e., KIE = kL/kH. wikipedia.org
Primary KIE: A significant KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the RDS. This is because the heavier isotope (e.g., Deuterium) has a lower zero-point vibrational energy, requiring more energy to break the bond. libretexts.org
Secondary KIE: A smaller KIE (kH/kD ≈ 0.8–1.4) is observed when the bond to the isotope is not broken in the RDS, but its environment changes between the reactant and the transition state. wikipedia.orglibretexts.org This effect arises from changes in hybridization or steric environment.
In the context of the DAAA of a precursor to this compound, KIE studies could be designed to answer key mechanistic questions. For example, measuring a ¹²C/¹³C KIE on the carboxylate group could determine if decarboxylation is part of the rate-determining step. If a significant primary KIE is observed, it would imply that the C-C bond cleavage of the carboxylate is kinetically significant. Conversely, a KIE near unity would suggest that decarboxylation occurs in a fast step before or after the RDS. nih.gov
Table 3: Interpreting Kinetic Isotope Effects (KIE)
| Type of KIE | Typical Value (kH/kD) | Mechanistic Implication |
|---|---|---|
| Primary KIE | > 2 | Bond to the isotope is broken/formed in the rate-determining step. princeton.edu |
| Secondary KIE | ~0.8 - 1.4 | Bond to the isotope is not broken, but its environment (hybridization, sterics) changes in the RDS. wikipedia.org |
| No KIE | ~1 | The isotopic position is not involved in the rate-determining step. |
Theoretical Assessment of Electrophilicity and Reactivity Profiles
Computational chemistry provides powerful tools for quantifying and predicting the reactivity of molecules. By calculating various electronic properties, a detailed reactivity profile can be generated, offering insights into how and where a molecule is likely to react. This is particularly useful for understanding the interactions between the enolate of this compound (the nucleophile) and a π-allylpalladium complex (the electrophile).
Several theoretical descriptors are used to assess reactivity:
Frontier Molecular Orbital (FMO) Theory: Reactivity is often governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The energies and spatial distributions of these orbitals can predict the feasibility and regioselectivity of a reaction.
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Electrophilicity Index (ω): This is a global reactivity descriptor that quantifies the electrophilic character of a species. bohrium.com It is calculated from the HOMO and LUMO energies and provides a quantitative scale for electrophilicity, allowing for the comparison of different electrophiles.
For the enolate derived from 3,3-dimethylcyclohexanone, theoretical calculations would show a high HOMO coefficient and negative charge density on the α-carbon, confirming its role as the primary nucleophilic center. For the π-allylpalladium complex, the LUMO would be localized on the allylic carbons, identifying them as the sites susceptible to nucleophilic attack. These theoretical assessments are crucial for rationalizing observed reactivity and for the predictive design of new reactions and catalysts.
Applications As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Advanced Carbocyclic and Heterocyclic Systems
The inherent functionality of methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate makes it a promising precursor for a variety of carbocyclic and heterocyclic scaffolds. The presence of both a nucleophilic α-carbon (between the two carbonyl groups) and electrophilic carbonyl carbons allows for a range of chemical transformations.
Carbocyclic Systems: One of the most classic applications for β-keto esters is the Robinson annulation, a powerful method for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. While specific examples utilizing this compound are not extensively documented in readily available literature, its structural similarity to other cyclic ketones suggests its potential utility in such transformations for the synthesis of fused carbocyclic systems. The gem-dimethyl group at the C3 position would be retained in the final product, offering a route to specifically substituted polycyclic frameworks.
Heterocyclic Systems: The synthesis of heterocyclic compounds from β-keto esters is a well-established area of organic chemistry. fiveable.me These reactions typically involve the condensation of the β-dicarbonyl moiety with a binucleophile. For instance, reaction with hydrazines can yield pyrazoles, while amidines or ureas can lead to the formation of pyrimidines. bu.edu.egorganic-chemistry.orggrowingscience.com The reaction of this compound with appropriate binucleophiles would be expected to produce fused heterocyclic systems incorporating the 3,3-dimethylcyclohexane core. For example, condensation with a substituted hydrazine (B178648) could yield a tetrhydropyrazolo[3,4-c]cyclohexane derivative. The specific reaction conditions would determine the final structure and regioselectivity.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Binucleophile | Resulting Heterocyclic Core |
|---|---|
| Hydrazine | Tetrahydropyrazolo[3,4-c]cyclohexane |
| Urea/Thiourea | Tetrahydropyrimido[4,5-c]cyclohexane |
Strategic Intermediate for the Construction of Quaternary Stereocenters
The structure of this compound already contains a quaternary carbon center at the C3 position. Its utility as a strategic intermediate lies in the potential for creating additional quaternary stereocenters, particularly at the C1 position. This can be achieved through α-alkylation reactions.
The active methylene (B1212753) proton at the C1 position can be readily removed by a suitable base to form an enolate, which can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides. The introduction of an alkyl group at this position results in the formation of a new quaternary carbon center. The stereochemical outcome of this alkylation is a critical aspect, and while not specifically detailed for this compound in the literature, related systems often employ chiral auxiliaries or catalysts to achieve diastereoselective or enantioselective alkylations. The steric hindrance imposed by the adjacent gem-dimethyl group at C3 could potentially influence the facial selectivity of the incoming electrophile, offering a handle for stereocontrol.
Role in the Assembly of Multi-Substituted Cyclohexane (B81311) Derivatives
This compound serves as an excellent starting point for the synthesis of highly substituted cyclohexane derivatives. The existing functionalities provide multiple points for chemical modification.
Modification at C1: As discussed, alkylation at the C1 position can introduce a variety of substituents, leading to 1,3,3-trisubstituted cyclohexane derivatives.
Modification at C2: The ketone at the C2 position can be subjected to a wide range of carbonyl chemistry. For example, reduction can yield a hydroxyl group, Grignard addition can introduce alkyl or aryl groups, and Wittig-type reactions can form a double bond. These transformations would result in a multi-substituted cyclohexane with new functional groups and potentially new stereocenters.
Modification of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or reduced to an alcohol.
Through a sequence of these reactions, it is possible to generate a diverse library of multi-substituted cyclohexane derivatives with controlled substitution patterns and stereochemistry, starting from this single building block.
Utility in Cascade and Multicomponent Reactions Towards Diverse Scaffolds
Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby minimizing waste and saving resources. researchgate.netnih.gov β-Keto esters are well-known participants in such reactions due to their multiple reactive sites.
While specific cascade or multicomponent reactions involving this compound are not prominently reported, its structure suggests its suitability for such transformations. For example, a cascade reaction could be initiated by a Michael addition of the enolate of this compound to an α,β-unsaturated system, followed by an intramolecular cyclization.
In the context of multicomponent reactions, this β-keto ester could potentially act as the active methylene component in reactions like the Hantzsch pyridine (B92270) synthesis (or a variation thereof) or other condensations involving an aldehyde and a source of ammonia (B1221849) to generate fused pyridine rings. organic-chemistry.orgnih.gov The development of novel cascade and multicomponent reactions involving this compound could provide rapid access to a wide range of complex and structurally diverse molecular scaffolds.
Advanced Spectroscopic Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H NMR data for Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate, which would provide information on the chemical environment of the protons, their multiplicity, and coupling constants, is not available in the searched literature. Such data would be crucial for confirming the molecular structure and assessing the presence of any isomers.
Specific ¹³C NMR spectral data for this compound, which would reveal the number of unique carbon environments and their chemical shifts, could not be found. This information is essential for elucidating the carbon skeleton of the molecule.
No experimental data from 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) were available for this compound. These advanced techniques are vital for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Enol Content Analysis
Specific Infrared (IR) spectroscopic data for this compound is not present in the searched results. An IR spectrum would be used to identify characteristic absorption bands for the ketone (C=O) and ester (C=O, C-O) functional groups. Furthermore, it could potentially be used to analyze the equilibrium between the keto and enol tautomers by observing the presence and relative intensity of a hydroxyl (-OH) stretch and a carbon-carbon double bond (C=C) stretch in the enol form.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
No High-Resolution Mass Spectrometry (HRMS) data for this compound was found. HRMS is a critical technique for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. Analysis of the fragmentation pattern would also provide valuable structural information.
Derivatives, Analogues, and Structure Reactivity Relationships
Systematic Studies of Alkyl and Ring Substituent Effects on Synthetic Outcomes
The placement and nature of alkyl substituents on the cyclohexanone (B45756) ring significantly impact the outcomes of synthetic transformations. The gem-dimethyl group at the C3 position in the target molecule exerts notable steric and electronic effects.
In the context of the Dieckmann condensation, the intramolecular cyclization of the precursor diester, the substitution pattern dictates the regioselectivity and yield. For an unsymmetrical precursor like dimethyl 4,4-dimethyl-1,7-heptanedioate, the gem-dimethyl group at C4 influences the acidity of the adjacent α-protons. Deprotonation can occur at either C2 or C6 of the chain. However, the steric hindrance from the dimethyl group can influence the approach of the base and the subsequent intramolecular nucleophilic attack. In the case of methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate, its formation implies a specific regiochemical outcome during the cyclization of its acyclic precursor.
Once the cyclic β-keto ester is formed, the gem-dimethyl group continues to play a critical role, particularly in reactions involving the enolate, such as alkylation. The presence of these groups can restrict the conformational flexibility of the ring and influence the trajectory of incoming electrophiles, leading to specific stereochemical outcomes.
| Substituent Position | Effect on Acidity of α-Proton (C1) | Influence on Synthetic Reactions (e.g., Alkylation) |
| C3 (gem-dimethyl) | No direct electronic effect on the C1 proton, but steric hindrance can influence the approach of the base. | Sterically hinders one face of the enolate, potentially leading to higher diastereoselectivity in alkylation reactions. |
| C4 | Inductive effect is minimal. | Can influence the overall ring conformation, indirectly affecting the stereochemical outcome of reactions at C1. |
| C5 | Inductive effect is negligible. | Primarily affects ring conformation, which can have a subtle impact on reactivity at the enolate. |
| C6 | Inductive effect can slightly alter the acidity of the C1 proton. | Steric hindrance from a C6 substituent can significantly direct incoming electrophiles to the opposite face of the ring. |
Comparative Reactivity Analysis of Related Oxocyclohexanecarboxylates and Oxocycloheptanecarboxylates
The size of the carbocyclic ring is a fundamental factor governing the stability and reactivity of cyclic compounds. Comparing the six-membered methyl 2-oxocyclohexanecarboxylates with their seven-membered oxocycloheptanecarboxylate analogues reveals significant differences rooted in ring strain and conformational dynamics.
The Dieckmann condensation is an effective method for forming five-, six-, and seven-membered rings. wikipedia.org However, the thermodynamics and kinetics of ring closure differ. Six-membered rings, like cyclohexane (B81311), are relatively strain-free, adopting a stable chair conformation. In contrast, seven-membered rings, such as cycloheptane, have higher conformational flexibility and are subject to greater torsional strain and transannular interactions (non-bonded interactions between atoms across the ring). princeton.edu These factors can make the transition state for the cyclization to a seven-membered ring less favorable compared to a six-membered ring, potentially leading to lower yields or requiring different reaction conditions.
Once formed, the reactivity of the enolate is also affected by the ring size. The geometry of the enolate formed from a cyclohexanone derivative is well-defined. In contrast, the enolate of a cycloheptanone (B156872) system can exist in multiple, rapidly interconverting conformations. This conformational mobility in the seven-membered ring can lead to a loss of stereoselectivity in subsequent reactions like alkylation, as multiple conformers may be reactive, each leading to a different product. princeton.edu
| Feature | Methyl 2-oxocyclohexanecarboxylate | Methyl 2-oxocycloheptanecarboxylate |
| Ring Strain | Low (stable chair conformation) | Higher (torsional and transannular strain) |
| Formation (Dieckmann) | Generally efficient and high-yielding. wikipedia.org | Feasible, but potentially less efficient due to higher activation energy for cyclization. wikipedia.org |
| Conformational Flexibility | Relatively rigid (chair conformation) | Highly flexible (multiple low-energy conformations like twist-chair) |
| Reactivity of Enolate | Well-defined geometry, often leading to high stereoselectivity in reactions. | Multiple accessible enolate conformations can lead to mixtures of stereoisomers. |
Influence of Unsaturation (e.g., Methyl 3,3-dimethyl-6-oxo-1-cyclohexene-1-carboxylate) on Reactivity
The introduction of a double bond into the carbocyclic ring, as seen in the analogue methyl 3,3-dimethyl-6-oxo-1-cyclohexene-1-carboxylate, fundamentally alters the molecule's electronic properties and reactivity. This analogue is an α,β-unsaturated keto-ester, which introduces a new site of electrophilicity.
While the parent saturated compound primarily undergoes reactions via its enolate at the α-carbon (C1), the unsaturated analogue is a classic Michael acceptor. masterorganicchemistry.comyoutube.com The presence of the electron-withdrawing ketone and ester groups polarizes the double bond, making the β-carbon (C3 in this case, though numbering conventions may change) electrophilic and susceptible to nucleophilic attack. This allows for conjugate addition (or 1,4-addition) reactions with a wide range of soft nucleophiles, such as enamines, organocuprates, and stabilized enolates. masterorganicchemistry.comyoutube.com
This new reaction pathway significantly expands the synthetic utility of the molecule, allowing for the introduction of substituents at a different position compared to the saturated parent compound. The reactivity is a competition between direct addition to the carbonyl (1,2-addition) and conjugate addition (1,4-addition), with soft nucleophiles generally favoring the latter.
| Compound | Primary Reactive Sites | Typical Reactions |
| This compound | α-Carbon (via enolate), Carbonyl Carbon | Alkylation, Aldol (B89426) condensation, Acylation |
| Methyl 3,3-dimethyl-6-oxo-1-cyclohexene-1-carboxylate | β-Carbon (conjugate addition), α-Carbon (via enolate), Carbonyl Carbon | Michael Addition, Diels-Alder reactions, Alkylation |
Stereochemical Aspects in the Formation and Transformation of Derivatives
The stereochemistry of reactions involving this compound and its derivatives is largely dictated by the conformational preferences of the six-membered ring. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional and steric strain.
The gem-dimethyl group at the C3 position acts as a conformational lock, which can influence the orientation of other substituents and the accessibility of the reactive sites. When the enolate is formed by deprotonation at C1, it adopts a planar geometry. However, the remainder of the ring retains its chair-like conformation. The two faces of the planar enolate are diastereotopic. An incoming electrophile can approach from either the axial or equatorial direction. The presence of the gem-dimethyl group can create significant steric hindrance to one of these approaches, leading to a high degree of diastereoselectivity in alkylation reactions. Generally, electrophilic attack occurs from the less hindered face of the enolate.
Furthermore, stereoselectivity is a key consideration in reactions like the Michael addition. For instance, the addition of a chiral nucleophile to an unsaturated derivative can create a new stereocenter with high enantiomeric excess, as demonstrated in the synthesis of related compounds bearing a quaternary stereocenter. mdpi.com The stereochemical outcome in such cases is often rationalized by the formation of a cyclic-like transition state where the reactants are oriented to minimize steric clashes. mdpi.com The ability to control the formation of stereocenters, including quaternary carbons, makes these compounds valuable intermediates in the synthesis of complex natural products and pharmaceuticals.
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Future advancements in the synthesis and modification of Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate are intrinsically linked to the discovery of novel catalytic systems. The focus will be on catalysts that offer higher efficiency, exceptional selectivity (chemo-, regio-, diastereo-, and enantio-), and operate under milder, more sustainable conditions.
One promising area is the advancement of asymmetric phase-transfer catalysis . This method has shown success in the α-alkylation of cyclic β-keto esters and amides, achieving high enantiopurities without the need for transition metals rsc.org. Future work could involve designing new chiral cinchona alkaloid derivatives or other phase-transfer catalysts specifically tailored to the steric and electronic properties of this compound, enabling the enantioselective introduction of various substituents at the α-position.
Another key direction involves the use of synergistic catalyst systems . For instance, a hybrid system of Palladium (Pd) and Ruthenium (Ru) complexes has been effectively used for the asymmetric dehydrative condensation between allylic alcohols and β-keto esters nih.gov. This dual-catalyst approach could be adapted to achieve challenging α-mono-alkylation of the target molecule with high stereocontrol, a reaction that is often difficult due to the product's tendency to racemize nih.gov.
Furthermore, the development of sophisticated organocatalysts and metal complexes continues to be a fertile ground for innovation. Cinchona-derived organocatalysts have been employed for the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, yielding products with high enantiomeric ratios nih.gov. Lanthanum-linked-BINOL complexes have proven effective in catalytic asymmetric Michael reactions of β-keto esters with cyclic enones acs.org. Adapting these catalytic systems could unlock new enantioselective transformations for this compound.
| Catalyst Type | Reaction | Potential Advantage for Target Compound |
| Chiral Phase-Transfer Catalyst | Asymmetric α-alkylation | Metal-free, high enantioselectivity for creating chiral quaternary centers. |
| Ru/Pd Synergistic System | Dehydrative Allylation | High control over regio-, diastereo-, and enantioselectivity for α-functionalization. |
| Cinchona-derived Organocatalyst | Asymmetric Peroxidation | Access to novel chiral peroxide derivatives. |
| Lanthanide-Linked-BINOL Complex | Asymmetric Michael Addition | Efficient formation of C-C bonds with high enantioselectivity. |
Integration of this compound Chemistry into Flow and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, process control, and efficiency amf.chbellenchem.comthalesnano.com. Integrating the synthesis and subsequent transformations of this compound into flow and automated platforms represents a major leap forward.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or fast reactions bellenchem.comthalesnano.com. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to cleaner reactions and higher yields amf.chbellenchem.com. This could be applied to improve the initial synthesis of the title compound or to perform hazardous downstream modifications in a safer, more controlled manner.
Automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules by enabling high-throughput experimentation sigmaaldrich.comresearchgate.net. Systems that combine modular flow reactors with automated reagent handling and real-time analytics can be used to rapidly screen different catalysts, solvents, and conditions for reactions involving this compound syrris.com. A radial synthesis approach, where modules are arranged around a central switching station, offers immense flexibility, allowing for complex, multi-step sequences without manual reconfiguration researchgate.netmpg.de. This could be used to build libraries of derivatives for pharmaceutical or materials science applications.
| Feature | Batch Synthesis | Flow/Automated Synthesis |
| Process Control | Limited, non-uniform | Precise control over temperature, pressure, time |
| Safety | Higher risk with large volumes | Inherently safer due to small reactor volumes |
| Scalability | Challenging, requires re-optimization | Straightforward, linear scaling |
| Efficiency | Slower, includes manual work-up | Faster, potential for integrated purification |
| Reproducibility | Variable | High |
Discovery of New Chemoenzymatic Routes to Access Specific Stereoisomers
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The development of chemoenzymatic routes, which combine the best of chemical and enzymatic steps, is a key area for future research into producing specific stereoisomers of this compound and its derivatives nih.gov.
Enzymes such as ketoreductases (KREDs) can reduce the ketone functionality with exquisite stereocontrol. By selecting the appropriate KRED, it would be possible to synthesize either diastereomer of the corresponding alcohol, Methyl 3,3-dimethyl-2-hydroxycyclohexanecarboxylate. This approach has been used in the synthesis of complex polyketides, where assembly line ketoreductases with opposite stereoselectivities are employed to build multiple chiral centers in a controlled manner rsc.org.
Another powerful strategy is enzymatic kinetic resolution . For instance, if a racemic mixture of a derivative is prepared, enzymes like lipases could be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of both nih.gov. This technique is widely used to generate enantiopure starting materials for complex syntheses nih.gov. The development of novel or engineered enzymes with high activity and selectivity towards the sterically hindered environment of this compound will be crucial.
Exploration of Unconventional Reactivity Modes and New Synthetic Transformations
Moving beyond the classical reactivity of β-keto esters at the α-position is a frontier for innovation. The unique structure of this compound, a 1,3-dicarbonyl compound, allows for diverse and sometimes unexpected chemical behavior tcichemicals.com.
One area of exploration is γ-position functionalization . While reactions of β-keto esters typically occur at the active methylene (B1212753) (α-position), catalytic methods are being developed that favor reaction at the γ-position nih.gov. This is often achieved through the formation of a dienolate or by controlling kinetic versus thermodynamic pathways, opening up completely new avenues for derivatization nih.gov.
Another avenue is the use of the 1,3-dicarbonyl moiety as a single-carbon synthon via C-C bond cleavage . A novel metal-free cyclization has been reported where 1,3-dicarbonyl compounds undergo C-C bond cleavage to participate in the synthesis of quinolines nih.gov. Applying such a strategy to this compound could lead to the construction of complex heterocyclic systems.
Furthermore, exploring catalyst-free transformations under benign conditions represents a green chemistry approach. For example, solvent- and catalyst-free aldol (B89426) additions of activated aldehydes to 1,3-dicarbonyl compounds have been described, offering a highly efficient and atom-economical method for C-C bond formation researchgate.net. Investigating the scope of such reactions with the title compound could yield novel, highly functionalized adducts.
Application of Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Insight
A deep understanding of reaction mechanisms is essential for optimizing existing processes and discovering new ones. Advanced in-situ spectroscopic techniques, which monitor reactions as they happen without altering the system, are powerful tools for gaining this insight wikipedia.org.
The integration of in-situ Fourier-transform infrared (FT-IR) and Raman spectroscopy into flow reactors can provide real-time data on the concentration of reactants, intermediates, and products spectroscopyonline.comrsc.orgrsc.org. This allows for rapid reaction profiling and optimization. Raman spectroscopy is particularly useful as it is often insensitive to water and can probe low-frequency vibrations, providing structural information on metal-ligand bonds in catalytic cycles rsc.orgyoutube.com.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about transient intermediates that are too unstable to be isolated and studied by conventional means wikipedia.org. This would be invaluable for elucidating the mechanisms of complex catalytic cycles or unconventional reactivity modes involving this compound. By combining these real-time analytical methods with automated synthesis platforms, it is possible to create self-optimizing systems that can autonomously identify the best conditions for a desired transformation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3,3-dimethyl-2-oxocyclohexanecarboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or esterification reactions. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates by stabilizing transition states, while catalysts like BF₃·Et₂O (boron trifluoride etherate) can facilitate cyclization steps . Key steps include:
- Step 1 : Condensation of a ketone precursor with a carboxylate ester under reflux.
- Step 2 : Acid-catalyzed cyclization to form the oxocyclohexane ring.
- Critical Parameters : Temperature (80–120°C), solvent polarity, and catalyst loading (1–5 mol%) significantly affect yield and purity. For reproducibility, document solvent drying and inert gas purging to avoid hydrolysis .
Q. How is this compound characterized structurally?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm substituent positions and ring conformation. For instance, methyl groups at C3 appear as singlets (~δ 1.0–1.2 ppm), while the carbonyl (C=O) resonates at ~δ 170–175 ppm in ¹³C NMR .
- IR Spectroscopy : The ester carbonyl (C=O) shows a strong absorption at ~1720 cm⁻¹, and the ketone (C=O) at ~1680 cm⁻¹ .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions (e.g., over-oxidation or ester hydrolysis) during synthesis?
- Methodological Answer :
- Solvent Selection : Avoid protic solvents (e.g., water or alcohols) to minimize ester hydrolysis. Use anhydrous dichloromethane or toluene for moisture-sensitive steps .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or Ti(OiPr)₄) to improve regioselectivity. For example, Ti(OiPr)₄ reduces epimerization in cyclization steps .
- Kinetic Monitoring : Use in-situ techniques like FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How do electronic and steric effects of the 3,3-dimethyl group influence the compound’s reactivity in downstream applications?
- Methodological Answer :
- Computational Studies : Perform DFT calculations to map electron density around the carbonyl and ester groups. The 3,3-dimethyl groups create steric hindrance, reducing nucleophilic attack at the ketone .
- Experimental Probes : Compare reaction rates with analogs lacking methyl groups (e.g., Methyl 2-oxocyclohexanecarboxylate) in nucleophilic additions or reductions. Use kinetic isotope effects (KIEs) to identify rate-determining steps .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent/Isotope Effects : Replicate experiments using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Dynamic Effects : For flexible cyclohexane rings, variable-temperature NMR can distinguish conformational isomers (e.g., chair vs. boat) that cause peak splitting .
- Cross-Validation : Compare data with structurally similar compounds (e.g., Ethyl 2-oxocyclohexanecarboxylate) to identify systematic errors .
Q. How can the compound’s potential as a chiral building block be evaluated in asymmetric synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .
- Catalytic Asymmetric Reactions : Test the compound in Pd-catalyzed cross-couplings or organocatalytic Michael additions. For example, employ Jacobsen’s catalyst for epoxide ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
